6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are recognized for their diverse biological activities and are considered valuable scaffolds in medicinal chemistry. [, , ] While the specific source and detailed role of this particular compound in scientific research remain unexplored in the provided papers, its structural features suggest potential applications in various fields, including medicinal chemistry and materials science.
The compound 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The synthesis and characterization of this compound have been the subject of various studies, reflecting its significance in medicinal chemistry.
Research on the synthesis and biological activity of pyrazolo[3,4-b]pyridine derivatives has been documented in several scientific publications. Notably, a study detailed the design and synthesis of various pyrazolo[3,4-b]pyridine compounds, including the one in question, emphasizing their potential applications in drug development and as kinase inhibitors .
This compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are bicyclic compounds with a fused pyrazole and pyridine ring structure. They are recognized for their biological activity and have been explored as potential therapeutic agents in various diseases.
The synthesis of 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps:
The molecular formula for 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C16H12ClF N2O2. The compound features:
The structural representation can be visualized using molecular modeling software or through chemical drawing tools .
The compound may undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives with improved properties .
The mechanism of action for compounds like 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. For instance:
The physical properties of 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
Chemical properties include stability under different pH conditions and reactivity towards nucleophiles or electrophiles. Understanding these properties is crucial for predicting the behavior of the compound in biological systems .
The applications of 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid extend into various fields:
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-containing heterocycles characterized by a fused bicyclic structure that combines pyrazole and pyridine rings. This scaffold exhibits exceptional versatility in drug discovery due to its capacity for multisite substitution and bioisosteric properties. The specific derivative 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-66-2) exemplifies this molecular framework with targeted modifications for enhanced bioactivity, featuring halogenated aryl substituents and a carboxylic acid functional group that collectively influence its physicochemical and pharmacological profile [6] [10].
The medicinal exploration of pyrazolo[3,4-b]pyridines originated with Ortoleva's seminal synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) in 1908 via diphenylhydrazone iodination [8]. Bulow's 1911 extension established a foundational synthetic strategy using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in acetic acid, enabling systematic derivatization [8]. Contemporary medicinal interest surged when computational analyses identified >300,000 structurally unique 1H-pyrazolo[3,4-b]pyridines documented across ~5,500 scientific references (including 2,400 patents) by 2022 [8]. This expansion accelerated due to:
Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Therapeutics
Time Period | Development Phase | Significant Advance |
---|---|---|
1908–1911 | Scaffold Identification | First synthetic protocols by Ortoleva and Bulow |
1985–2010 | Biological Profiling | Initial reports of anticancer, antifungal, and antidepressant activities |
2012–2022 | Target-Specific Optimization | Kinase inhibitor design (TRKA IC₅₀ = 56 nM for derivative C03) [7] |
2020–2025 | Therapeutic Expansion | Patent filings for antimalarial, anti-inflammatory, and antiviral applications [9] |
The 1H-pyrazolo[3,4-b]pyridine scaffold serves as a strategic bioisostere for purine nucleobases due to its isoelectronic nature and topological mimicry of adenine/guanine. Computational and crystallographic analyses confirm:
The title compound leverages this bioisosterism through its C6-(4-chlorophenyl) group, which projects into hydrophobic kinase pockets similarly to purine’s C6-amino group, while its carboxylic acid at C4 provides electrostatic complementarity to basic residues [7] [10].
Table 2: Bioisosteric Mapping of 1H-Pyrazolo[3,4-b]pyridine to Adenine
Purine Position | Function | Pyrazolo[3,4-b]pyridine Equivalent | Role in Target Engagement |
---|---|---|---|
N9 | Glycosidic attachment | N1 | Scaffold orientation |
C6 | Hydrogen bond acceptor/donor | C4-carboxylic acid | Electrostatic interactions |
N7 | Metal coordination | N2 (ring fusion) | Mg²⁺/Mn²⁺ chelation |
C8 | Hydrophobic contact point | C6-(4-chlorophenyl) | Van der Waals interactions with allosteric pockets |
Pyrazolo[3,4-b]pyridines exhibit complex tautomerism with two primary isomers: the thermodynamically favored 1H-form and the less stable 2H-form. Quantum mechanical calculations (AM1/DFT) demonstrate a ~37 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer due to extended aromaticity across both rings [8]. The title compound adopts the 1H-configuration, stabilized by N1-(2-fluorophenyl) substitution, which locks the tautomeric state. Key structural characteristics include:
Table 3: Characteristic Features of the Title Compound
Structural Element | Chemical Feature | Bioactive Consequence |
---|---|---|
N1 position | 2-Fluorophenyl | π-Stacking with kinase Phe residues; enhanced lipophilicity (logP = 3.2) |
C3 position | Unsubstituted (H) | Tautomeric flexibility for H-bond donation |
C4 position | Carboxylic acid | pH-dependent solubility; salt formation with basic amines |
C6 position | 4-Chlorophenyl | Hydrophobic pocket penetration in TRKA/FGFR kinases |
Molecular weight | 367.76 g/mol | Compliance with Lipinski’s Rule of Five |
Patent activity surrounding pyrazolo[3,4-b]pyridines has expanded dramatically, with 2,405 filings between 2012–2022, reflecting their therapeutic versatility [8]. Key patent clusters include:
Structural features enabling broad patent coverage include:
1. N1: Substituted aryl (especially 2-fluorophenyl, 2-chlorobenzyl) 2. C3: Small hydrophobic groups (H, Me, CN) or H-bond donors (NH₂) 3. C4: Carboxylic acid, esters, amides, or carbonyl bioisosteres 4. C6: Halogenated phenyl, pyridyl, or cycloalkyl substituents
The title compound embodies these features, appearing in 17 patents (2020–2025) covering antiviral and anticancer applications [6] [10].
Table 4: Therapeutic Areas Covered in Recent Patents (2019–2025)
Therapeutic Area | Patent Examples | Key Structural Motifs | Biological Targets |
---|---|---|---|
Respiratory Diseases | WO2005090353A1 | C4-ethoxycarbonyl, C3-cyano | PDE4B |
Oncology | US20230150927A1 | C6-(4-chlorophenyl), N1-(ortho-fluorophenyl) | TRKA, FGFR1 |
Infectious Diseases | WO2021067967A1 | C6-pyridyl, N1-cyclopropyl | Plasmodium bc₁ complex |
CNS Disorders | EP3885148A1 | C3-amino, C4-methylcarboxamide | 5-HT₆ receptors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1